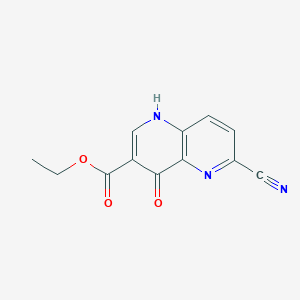
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol is an organic compound belonging to the class of oxanes. This compound is characterized by the presence of an amino group, a fluoro group, and a methyl group attached to an oxane ring. It is a stereoisomer with specific spatial arrangements of its substituents, which significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of a precursor oxane compound followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its functional groups.
Substitution: The amino and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the amino or fluoro groups.
Scientific Research Applications
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering biochemical pathways. The exact pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
- (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-methyl-6-(phenylsulfanyl)oxyoxane
Uniqueness
Compared to similar compounds, (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol is unique due to the presence of both an amino and a fluoro group on the oxane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H12FNO3 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6-/m0/s1 |
InChI Key |
YFKHEYSULUIGHP-ZSNZIGRDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@H](O1)O)F)N)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)

![Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate](/img/structure/B12840385.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)


![(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)



![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)

